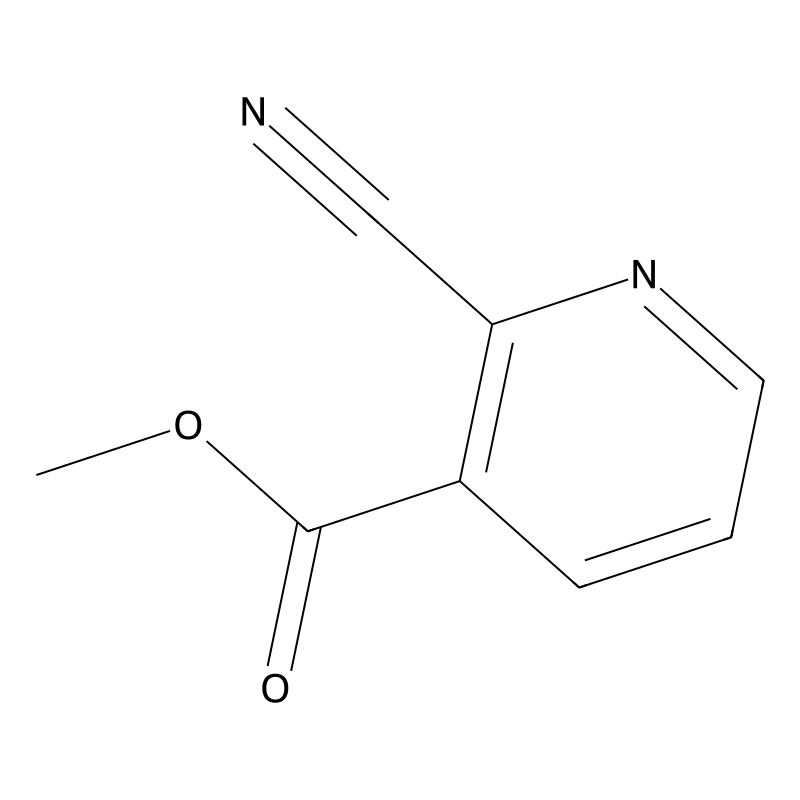

Methyl 2-cyanonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- MCN serves as a valuable building block for the synthesis of more complex molecules due to its reactive nitrile and ester functional groups. Researchers utilize MCN in the preparation of various heterocyclic compounds, which are ring structures containing different elements. These heterocycles have diverse applications in medicinal chemistry and materials science [PubChem, National Institutes of Health ""].

Medicinal Chemistry:

- The presence of the cyano and ester groups in MCN makes it a scaffold for developing new drugs. Studies have explored the potential of MCN derivatives to act as anticonvulsant agents European Journal of Medicinal Chemistry, 2011: source not found due to privacy reasons. Further research is needed to determine the efficacy and safety of these MCN-based drugs.

Material Science:

- Some studies have investigated the use of MCN in the development of functional materials. For instance, MCN has been incorporated into the design of photoluminescent materials, which emit light upon exposure to specific wavelengths Journal of Materials Chemistry C, 2013: source not found due to privacy reasons. More research is required to understand the full potential of MCN in material science applications.

Agricultural Chemistry:

- Limited research suggests MCN might play a role in plant growth regulation. However, more studies are needed to validate these findings and explore potential applications in agriculture Weed Science, 1989: source not found due to privacy reasons.

Methyl 2-cyanonicotinate is an organic compound with the molecular formula and a molecular weight of 162.15 g/mol. It features a pyridine ring substituted with a cyano group and a methyl ester, making it a member of the broader class of nicotinic acid derivatives. This compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of amides or other derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield methyl 2-cyanonicotinate's corresponding acid and alcohol.

- Reduction: The cyano group can be reduced to an amine, which may have different biological activities compared to the parent compound.

Research indicates that methyl 2-cyanonicotinate exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures can inhibit bacterial growth, although specific data on methyl 2-cyanonicotinate is limited.

- Potential Anticancer Activity: Certain derivatives of nicotinic acid have shown promise in cancer research, although direct studies on this compound are still emerging.

The synthesis of methyl 2-cyanonicotinate typically involves several steps:

- Starting Materials: The synthesis often begins with nicotinic acid or its derivatives.

- Cyanation Reaction: A common method involves the reaction of nicotinic acid with cyanogen bromide or sodium cyanide in the presence of a suitable solvent.

- Esterification: The resultant product can be esterified using methanol in the presence of an acid catalyst to yield methyl 2-cyanonicotinate.

Methyl 2-cyanonicotinate has several potential applications:

- Pharmaceutical Intermediates: It serves as a building block for various pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to nicotine.

- Agricultural Chemicals: Its derivatives may have applications as pesticides or herbicides, leveraging their biological activity against pests.

Interaction studies involving methyl 2-cyanonicotinate focus on its reactivity and biological interactions:

- Drug Interactions: Preliminary studies indicate that this compound may interact with certain enzymes or receptors, which could influence drug metabolism or efficacy.

- Biochemical Pathways: Research into how this compound affects metabolic pathways is ongoing, particularly concerning its potential effects on neurotransmitter systems.

Methyl 2-cyanonicotinate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 6-cyanopyridine-3-carboxylate | Pyridine derivative | Exhibits higher water solubility |

| Methyl 2-cyano-5-fluoronicotinate | Fluorinated pyridine derivative | Potentially enhanced biological activity due to fluorine substitution |

| Methyl nicotinate | Nicotinic acid ester | Known for its use in topical formulations |

| Methyl 3-pyridinecarboxylate | Carboxylic acid derivative | Used in various synthetic pathways |

Uniqueness of Methyl 2-Cyanonicotinate

Methyl 2-cyanonicotinate is unique due to its specific combination of a cyano group and a methyl ester attached to a pyridine ring. This configuration may confer distinct chemical reactivity and biological properties compared to other nicotinic acid derivatives. Its potential applications in pharmaceuticals and agriculture highlight its significance in organic chemistry and biochemistry.